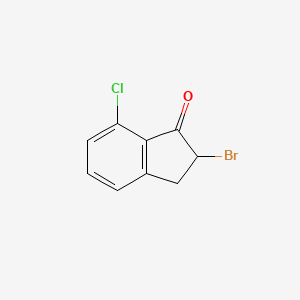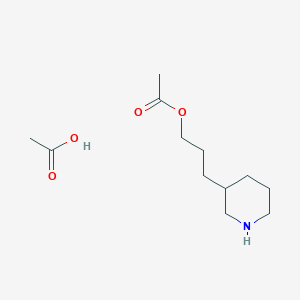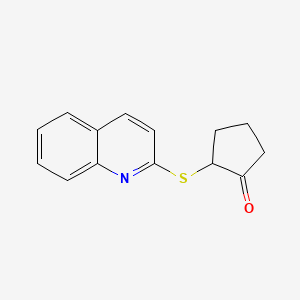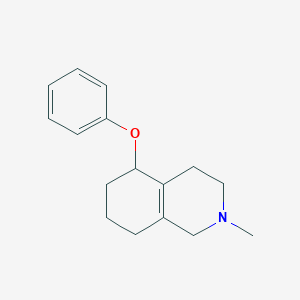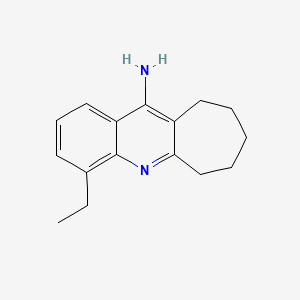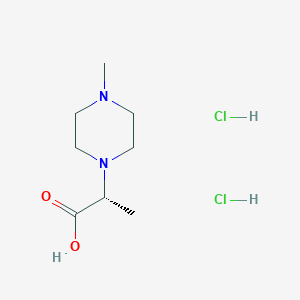
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research fields due to its versatile applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(4-methylpiperazin-1-yl)butanoic acid dihydrochloride
- (2R)-2-(4-methylpiperazin-1-yl)pentanoic acid dihydrochloride
Uniqueness
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in various applications makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H18Cl2N2O2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
(2R)-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H/t7-;;/m1../s1 |
Clave InChI |
PKNRKZSHJWXBRW-XCUBXKJBSA-N |
SMILES isomérico |
C[C@H](C(=O)O)N1CCN(CC1)C.Cl.Cl |
SMILES canónico |
CC(C(=O)O)N1CCN(CC1)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
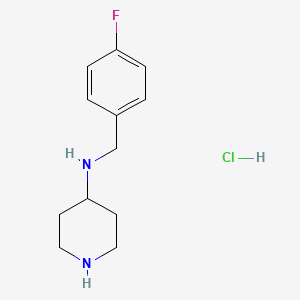

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
